molecular formula C15H17F3N6 B2937080 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine CAS No. 2034225-78-8

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine

Numéro de catalogue: B2937080
Numéro CAS: 2034225-78-8
Poids moléculaire: 338.338
Clé InChI: VGBKQCBZCKNDAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine is a synthetic compound featuring a pyrimidine core, a privileged scaffold in medicinal chemistry with demonstrated versatility in drug discovery for targeting infectious diseases, cancer, and neurological disorders . The molecular structure incorporates a piperidine linker, a common feature in optimized compound libraries aimed at improving drug-like properties and potency . The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety is a recognized structural motif in research compounds investigated for their biological activity, including CDC42 inhibition for anticancer applications . As a 2,4-diaminopyrimidine derivative, this chemotype is frequently explored in the design of kinase inhibitors, as the pyrimidine ring can form critical hydrogen bonds with enzyme targets, leading to strong inhibitory activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-10-21-12(15(16,17)18)9-13(22-10)24-7-3-11(4-8-24)23-14-19-5-2-6-20-14/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBKQCBZCKNDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine is characterized by a complex structure that includes a piperidine ring and multiple pyrimidine moieties. The chemical formula is C20H20F3N5OC_{20}H_{20}F_{3}N_{5}O with a molecular weight of approximately 403.41 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence the compound's biological interactions.

Structural Features Table

Compound Name Structural Features Unique Aspects
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-aminePiperidine ring, pyrimidine moietiesEnhanced lipophilicity due to trifluoromethyl group
2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamideFluorophenyl groupPotential diverse biological activity
N-(4-(2-(piperidin-1-yl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamideIncorporates benzo[d]thiazoleDistinct pharmacokinetic properties

The biological activity of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine has been explored in various studies, particularly regarding its potential as an anticancer agent. It exhibits inhibitory effects on cell proliferation in cancer cell lines, with an IC50 value indicating significant potency.

Case Study: Anticancer Activity

A study evaluating the compound's effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line demonstrated an IC50 value of 0.126 μM, indicating strong inhibition of cell proliferation. Furthermore, this compound showed a marked reduction in lung metastasis in animal models compared to established treatments, suggesting promising therapeutic potential against aggressive cancer types .

Comparative Analysis

The compound's activity was compared with other derivatives in the same structural family. For instance, modifications such as the introduction of different functional groups significantly influenced metabolic stability and potency against various biological targets.

Activity Comparison Table

Derivative EC50 (μM) Metabolic Stability (CLint μL/min/mg) Notes
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine0.12623Potent against TNBC
Unsubstituted 4-pyrazole derivative0.577-Decreased activity
N-methyl substituted 4-imidazole derivative0.06442Increased potency

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Core Pyrimidine-Piperidine Scaffold

The target compound shares a pyrimidine-piperidine backbone with several analogs (Table 1). Key structural variations include:

  • Substituents on the pyrimidine ring : Trifluoromethyl (target) vs. bromophenyl ( ), methoxy ( ), or nitro groups ( ).
  • Linker groups : Pyrimidin-2-amine (target) vs. benzamide ( ) or imidazole ( ).
Table 1: Structural Features of Analogs
Compound Pyrimidine Substituents Piperidine Linker Group Key Biological Target
Target Compound 2-methyl, 6-(trifluoromethyl) Pyrimidin-2-amine Likely kinase inhibitor
4-[4-(4-bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine Bromophenyl, dimethylphenyl Imidazole BRD4 inhibitor
5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride Methoxy None Unspecified (research compound)
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Nitro, methoxy, indole None Unspecified (research compound)

Electronic and Steric Effects

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability compared to methoxy or nitro groups .

Kinase Inhibition Potential

  • JAK Inhibition: The target compound’s trifluoromethyl and pyrimidin-2-amine groups resemble JAK inhibitors like {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile ( ), which inhibit JAK1/2.
  • BRD4 Inhibition : The compound in shows that bromophenyl and imidazole substitutions enable BRD4 binding, suggesting that the target’s trifluoromethyl group may confer selectivity for different kinases.
Table 2: Hypothetical Activity Comparison (Based on Structural Analog Data)
Compound Target Kinase IC50 (nM)* Selectivity Notes
Target Compound JAK1/2 ~50–100† High due to trifluoromethyl
Compound BRD4 <10 Bromophenyl enhances potency
Compound JAK1/2 ~20 Pyrrolo-pyrimidine core

*Hypothetical values inferred from structural analogs; †Assumed based on trifluoromethyl’s role in kinase inhibition.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Pyrimidin-2-amine linker : May form hydrogen bonds with target receptors, improving binding affinity compared to benzamide linkers ( ).
Table 3: Property Comparison
Compound Molecular Weight logP* Solubility (mg/mL)*
Target Compound ~400 3.2 0.05
Compound ~300 1.8 0.5
Compound ~450 4.1 0.01

*Estimated using substituent contribution models.

Q & A

Q. What are the common synthetic routes for preparing N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions involving piperidine and pyrimidine moieties. Key steps include:

  • Step 1 : Formation of the trifluoromethyl-substituted pyrimidine core via halogenation and trifluoromethylation reactions.
  • Step 2 : Introduction of the piperidine ring through nucleophilic displacement, often using a piperidin-4-amine derivative under basic conditions.
  • Step 3 : Final coupling of the pyrimidin-2-amine group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
    Characterization : Post-synthesis, techniques like NMR, HPLC, and mass spectrometry are critical for verifying purity and structural integrity .

Q. How is the crystal structure of this compound analyzed, and what intermolecular interactions stabilize its solid-state conformation?

X-ray crystallography is the primary method for structural elucidation. For pyrimidine derivatives, intramolecular hydrogen bonds (e.g., N–H⋯N) and weak interactions (C–H⋯π, C–H⋯O) often stabilize the lattice. For example:

  • The pyrimidine ring’s planarity and dihedral angles with substituents (e.g., piperidine or trifluoromethyl groups) are analyzed to determine conformational flexibility .
  • Software like SHELX is widely used for refinement, leveraging high-resolution data to resolve torsional strain or disorder .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Kinase inhibition : Testing against tyrosine kinases (e.g., JAK family) via fluorescence-based or radiometric assays to measure IC₅₀ values .
  • Cytotoxicity : Cell viability assays (e.g., MTT) in cancer cell lines to assess antiproliferative effects .
  • Binding affinity : Surface plasmon resonance (SPR) or ITC to quantify target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-pyrimidine coupling step?

Yield optimization often involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve cross-coupling efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reactions at 80–100°C balance reactivity and decomposition risks.
  • Purification : Flash chromatography or recrystallization minimizes byproduct contamination .

Q. What structural features contribute to its potential as a kinase inhibitor, and how do they compare to known drugs?

  • Key motifs : The trifluoromethyl group increases lipophilicity and metabolic stability, while the piperidine ring enhances binding pocket compatibility.
  • Comparison : Similar to nefextinib (a JAK/FLT3 inhibitor), the pyrimidine core and amine linkage mimic ATP-binding site interactions in kinases .
  • SAR studies : Modifying the pyrimidine substituents (e.g., methyl vs. methoxy groups) can fine-tune selectivity and potency .

Q. How are contradictory crystallographic data resolved, such as disordered trifluoromethyl groups?

  • High-resolution data : Collecting datasets at low temperature (e.g., 100 K) reduces thermal motion artifacts.
  • Refinement constraints : Applying restraints to CF₃ group geometry during SHELXL refinement ensures chemically reasonable models.
  • Validation tools : PLATON or CCDC software checks for missed symmetry or hydrogen bonding inconsistencies .

Q. What computational methods are used to predict binding modes with kinase targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets.
  • MD simulations : GROMACS or AMBER evaluates binding stability over time, highlighting key residues (e.g., gatekeeper mutations).
  • Free energy calculations : MM-PBSA/GBSA quantifies binding affinities for lead optimization .

Q. How does the compound’s metabolic stability correlate with its trifluoromethyl and piperidine substituents?

  • In vitro assays : Liver microsomes (human/rat) assess oxidative degradation rates.
  • Metabolite ID : LC-MS/MS identifies primary metabolites (e.g., hydroxylation of piperidine).
  • Design strategies : The CF₃ group reduces CYP450-mediated metabolism, while the piperidine’s rigidity may limit ring-opening reactions .

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